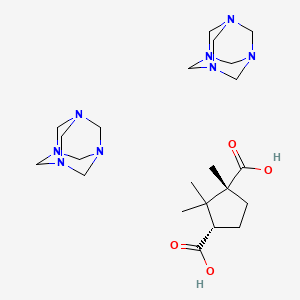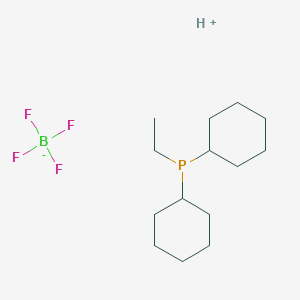
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with hydroxy, methyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-oxobutanoate with formaldehyde and ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ester groups, using reagents like alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Ethers, esters.
Scientific Research Applications
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to modulate biological pathways.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific enzymes, affecting metabolic pathways. The hydroxy and ester groups allow for hydrogen bonding and other interactions with biological targets, influencing its efficacy and specificity.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:
Ethyl 2-methyl-1H-imidazole-5-carboxylate: Lacks the hydroxy group, which may reduce its reactivity and potential biological activity.
4-Hydroxy-2-methyl-1H-imidazole-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.
2-Methyl-1H-imidazole-5-carboxylic acid:
The presence of the hydroxy and ethyl ester groups in this compound makes it unique, providing specific reactivity and interaction profiles that can be advantageous in various applications.
Properties
CAS No. |
412301-42-9 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-6(10)9-4(2)8-5/h10H,3H2,1-2H3,(H,8,9) |
InChI Key |
QETKBNJNSFWWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


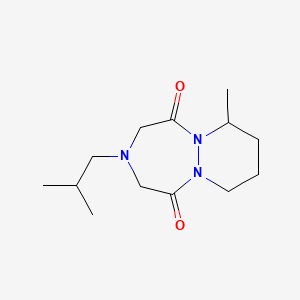
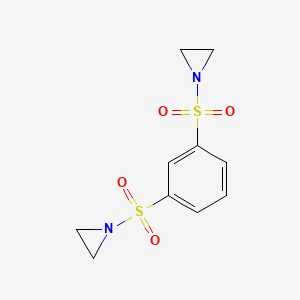
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)



![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
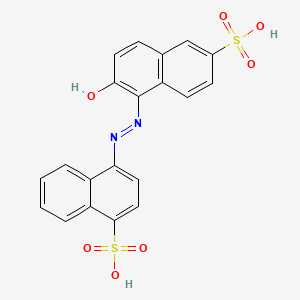

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

